molecular formula C14H12F3N3O5 B585060 (S)-PA 824-d4 CAS No. 1346617-34-2

(S)-PA 824-d4

Numéro de catalogue B585060
Numéro CAS: 1346617-34-2
Poids moléculaire: 363.286
Clé InChI: ZLHZLMOSPGACSZ-QXCFPOKCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“(S)-PA 824-d4” is also known as “Pretomanid-d4”. It is a stable isotope labelled drug and is primarily used as a research tool to study the parent compound (S)-PA 824 . It is available as a neat product and is categorized under Antituberculosis .


Molecular Structure Analysis

The molecular formula of “(S)-PA 824-d4” is C14H12F3N3O5. The IUPAC name is (6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine.

Applications De Recherche Scientifique

Intracellular Nitric Oxide Release

(S)-PA 824-d4, a bicyclic nitroimidazole, is primarily researched for its potential in treating tuberculosis. It functions as a prodrug, requiring intracellular activation. A study found that the compound converts into metabolites generating reactive nitrogen species, including nitric oxide (NO), which are key in its activity against Mycobacterium tuberculosis (Mtb) under anaerobic conditions (Singh et al., 2008).

Activation Mechanism and Resistance

Another focus area is the understanding of (S)-PA 824-d4's activation mechanism and resistance in Mtb. A study confirmed that resistance to (S)-PA 824-d4 is mainly mediated by loss of specific enzymes necessary for its reductive activation. This discovery is critical in understanding and overcoming drug resistance in tuberculosis treatments (Manjunatha et al., 2006).

Efficacy in Various Models

Research also extends to the efficacy of (S)-PA 824-d4 in different models. One study highlighted its significant activity against multidrug-resistant Mtb strains and its potential effectiveness in latent tuberculosis states (Lenaerts et al., 2005). Another study demonstrated its enhanced efficacy in combination with other drugs like moxifloxacin and pyrazinamide, suggesting potential in treating multidrug-resistant tuberculosis (Nuermberger et al., 2008).

Comparative Bioactivation Studies

A comparative study focused on the bioactivation of (S)-PA 824-d4 in Mycobacteria and human liver, providing insights into its metabolism and potential toxicological aspects (Dogra et al., 2011).

Genetic Basis of Drug Resistance

Identifying the genetic determinants of drug resistance is crucial for effective tuberculosis therapy. Research on PA-824-resistant Mycobacterium tuberculosis mutants revealed key mutations in nonessential genes associated with the drug's prodrug activation pathway, offering insights for future drug resistance monitoring (Haver et al., 2015).

Bactericidal Activity and Pharmacokinetics

Further studies assess the bactericidal activity and pharmacokinetics of (S)-PA 824-d4, providing essential data for determining optimal dosages and evaluating its efficacy in different phases of tuberculosis treatment (Diacon et al., 2010, 2012).

Orientations Futures

“(S)-PA 824-d4” is primarily used as a research tool to study the parent compound (S)-PA 824 . It provides valuable insights for drug development and research, indicating its potential for future applications in pharmaceutical research .

Propriétés

{ "Design of Synthesis Pathway": "The synthesis pathway for (S)-PA 824-d4 involves the conversion of starting materials into intermediate compounds, which are then further reacted to obtain the final product.", "Starting Materials": [ "4-nitrobenzoic acid-d4", "2-methyl-2-nitro-1-propanol", "thionyl chloride", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "triethylamine", "sodium bicarbonate", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Conversion of 4-nitrobenzoic acid-d4 to 4-nitrobenzoyl chloride-d4 using thionyl chloride.", "Step 2: Reduction of 2-methyl-2-nitro-1-propanol with sodium borohydride to obtain 2-methyl-2-amino-1-propanol.", "Step 3: Reaction of 4-nitrobenzoyl chloride-d4 and 2-methyl-2-amino-1-propanol in the presence of triethylamine to form (S)-4-(2-methyl-2-nitro-1-propylamino)benzoic acid-d4.", "Step 4: Reduction of (S)-4-(2-methyl-2-nitro-1-propylamino)benzoic acid-d4 with sodium borohydride to obtain (S)-4-(2-methyl-2-amino-1-propylamino)benzoic acid-d4.", "Step 5: Acetylation of (S)-4-(2-methyl-2-amino-1-propylamino)benzoic acid-d4 with acetic anhydride in the presence of triethylamine to obtain (S)-4-(2-methyl-2-acetamido-1-propylamino)benzoic acid-d4.", "Step 6: Reaction of (S)-4-(2-methyl-2-acetamido-1-propylamino)benzoic acid-d4 with sodium bicarbonate in methanol to form (S)-PA 824-d4.", "Step 7: Purification of (S)-PA 824-d4 using dichloromethane and water." ] }

Numéro CAS

1346617-34-2

Formule moléculaire

C14H12F3N3O5

Poids moléculaire

363.286

Nom IUPAC

(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1/i5D2,7D2

Clé InChI

ZLHZLMOSPGACSZ-QXCFPOKCSA-N

SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F

Synonymes

(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine-d4;  (S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine-d4;  PA 824-d4; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.